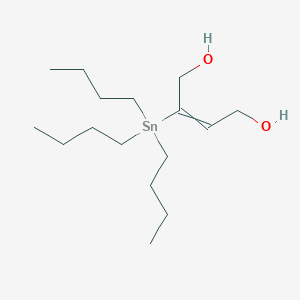
2-(Tributylstannyl)but-2-ene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tributylstannyl)but-2-ene-1,4-diol is an organotin compound with the molecular formula C16H34O2Sn It is a derivative of but-2-ene-1,4-diol, where one of the hydrogen atoms is replaced by a tributylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tributylstannyl)but-2-ene-1,4-diol typically involves the reaction of but-2-ene-1,4-diol with tributyltin hydride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tributylstannyl)but-2-ene-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin compounds, alcohols, and diols. The specific products depend on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Tributylstannyl)but-2-ene-1,4-diol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Tributylstannyl)but-2-ene-1,4-diol involves its ability to act as a nucleophile or electrophile in chemical reactions. The tributylstannyl group can stabilize reaction intermediates, making it a useful reagent in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Butene-1,4-diol: A simpler diol without the tributylstannyl group.
2-Butyne-1,4-diol: An alkyne derivative with different reactivity.
2,3-Bis(tributylstannyl)but-2-ene-1,4-diol: A similar compound with two tributylstannyl groups.
Uniqueness
2-(Tributylstannyl)but-2-ene-1,4-diol is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability to the molecule. This makes it a valuable reagent in organic synthesis and various research applications .
Propiedades
Número CAS |
145350-62-5 |
|---|---|
Fórmula molecular |
C16H34O2Sn |
Peso molecular |
377.1 g/mol |
Nombre IUPAC |
2-tributylstannylbut-2-ene-1,4-diol |
InChI |
InChI=1S/C4H7O2.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,5-6H,3-4H2;3*1,3-4H2,2H3; |
Clave InChI |
OPJCQQUNASDODS-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)
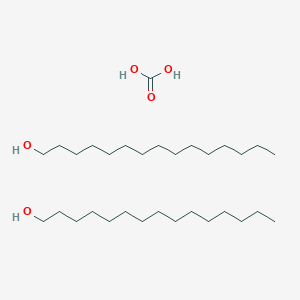
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
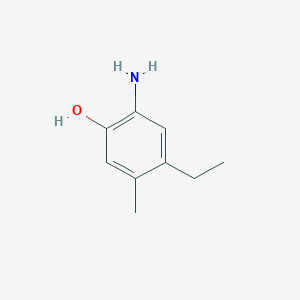
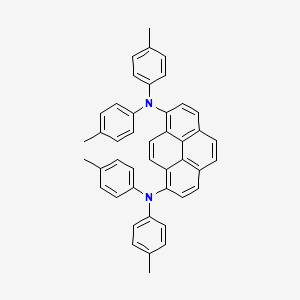

![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)
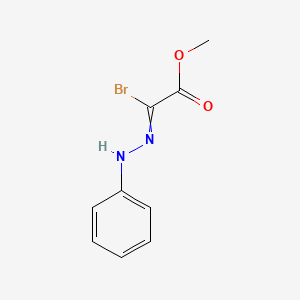
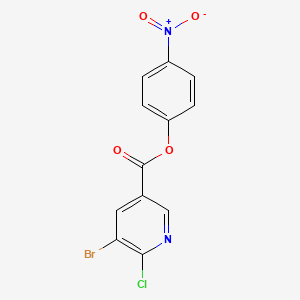
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
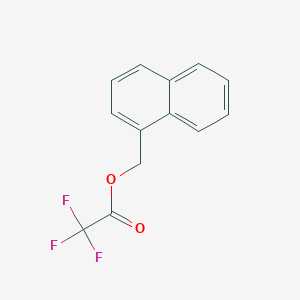
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
